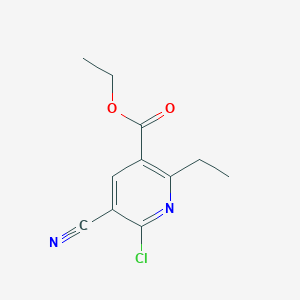
Ethyl 6-chloro-5-cyano-2-ethylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-5-cyano-2-ethylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a chloro, cyano, and ethyl group attached to a nicotinate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-cyano-2-ethylnicotinate typically involves the reaction of 6-chloronicotinic acid with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced at the 5-position of the nicotinic acid derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. The final product is typically obtained with high purity through a series of purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions: Ethyl 6-chloro-5-cyano-2-ethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: New derivatives with different functional groups replacing the chloro group.
科学研究应用
Ethyl 6-chloro-5-cyano-2-ethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
作用机制
The mechanism of action of Ethyl 6-chloro-5-cyano-2-ethylnicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 6-chloro-5-cyano-2-ethylnicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloro-5-cyano-2-phenylnicotinate: Similar structure but with a phenyl group instead of an ethyl group. This compound may exhibit different chemical and biological properties due to the presence of the phenyl group.
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: Contains a trifluoromethyl group, which can significantly alter its reactivity and biological activity.
Ethyl 6-chloro-5-cyano-2-methylnicotinate: Similar to the ethyl derivative but with a methyl group. This compound may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
898227-76-4 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC 名称 |
ethyl 6-chloro-5-cyano-2-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-9-8(11(15)16-4-2)5-7(6-13)10(12)14-9/h5H,3-4H2,1-2H3 |
InChI 键 |
IFSOLLFFMRIWBX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C(=N1)Cl)C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


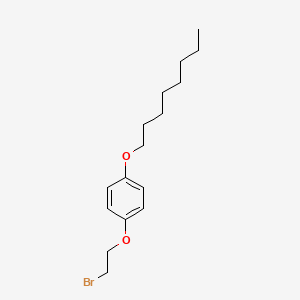
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
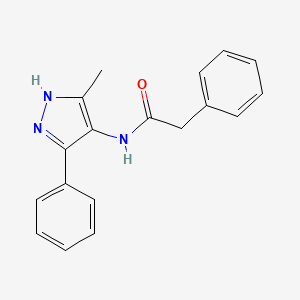

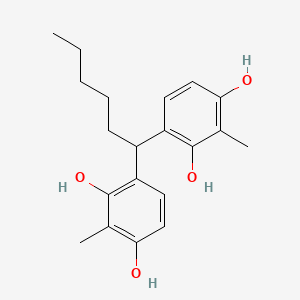
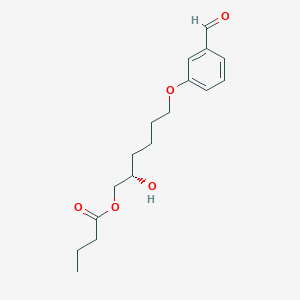
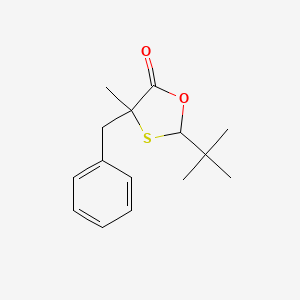
![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
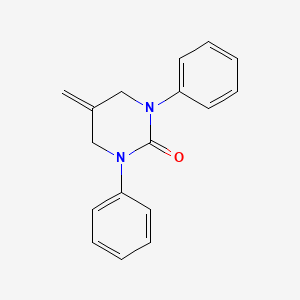
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
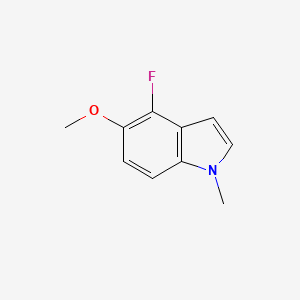
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
